molecular formula C22H24ClN5O5 B12630331 Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate

Cat. No.: B12630331
M. Wt: 473.9 g/mol
InChI Key: DINUTGSIXIQMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and a chlorophenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine ring and the chlorophenyl group. Common reagents used in these reactions include ethyl chloroformate, 2-chlorophenyl isocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .

Comparison with Similar Compounds

Ethyl 1-{5-[(2-chlorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{5-[(2-fluorophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.

    Ethyl 1-{5-[(2-bromophenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate:

    Ethyl 1-{5-[(2-methylphenyl)carbamoyl]-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl}piperidine-3-carboxylate: The methyl group may affect the compound’s solubility, stability, and biological activity

These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds.

Properties

Molecular Formula

C22H24ClN5O5

Molecular Weight

473.9 g/mol

IUPAC Name

ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C22H24ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3,(H,24,30)(H2,25,26,27,29,31)

InChI Key

DINUTGSIXIQMQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.